Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester
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Overview
Description
Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester is an organic compound with the molecular formula C14H13NO4S It is a derivative of benzenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a phenyl ester group, and the benzene ring is substituted with an acetylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(acetylamino)-, phenyl ester typically involves the esterification of benzenesulfonic acid with phenol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(acetylamino)-, phenyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The phenyl ester group may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-chlorophenyl ester
- Benzenesulfonic acid, 4-(acetylamino)-, hexyl ester
- Benzenesulfonic acid, 4-phenylamino-phenyl ester
Uniqueness
Benzenesulfonic acid, 4-(acetylamino)-, phenyl ester is unique due to the presence of both the acetylamino and phenyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
43001-55-4 |
---|---|
Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
phenyl 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c1-11(16)15-12-7-9-14(10-8-12)20(17,18)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |
InChI Key |
YTBSBFHQGLBQNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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